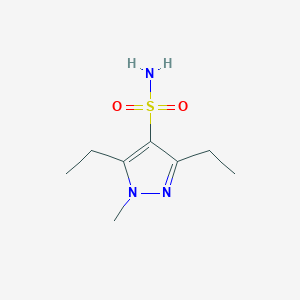

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide

Descripción

Propiedades

IUPAC Name |

3,5-diethyl-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZDIZQUBZARQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Pyrazole Core

The pyrazole ring with diethyl and methyl substituents at the 3,5 and 1 positions respectively can be synthesized by condensation of a 1,3-dicarbonyl compound with hydrazine derivatives.

- React pentane-2,4-dione (or a suitable 1,3-diketone bearing ethyl groups) with hydrazine hydrate (85%) in methanol.

- The reaction is exothermic and carried out at 25–35 °C.

- This step yields the 3,5-diethyl-1H-pyrazole intermediate quantitatively.

For methylation at the N-1 position:

Sulfonylation to Form Pyrazole-4-sulfonyl Chloride

The key intermediate, pyrazole-4-sulfonyl chloride, is synthesized by sulfonylation of the pyrazole ring:

- The pyrazole compound (3,5-diethyl-1-methyl-1H-pyrazole) is dissolved in chloroform.

- Chlorosulfonic acid is added slowly at 0 °C under nitrogen atmosphere.

- The mixture is heated to 60 °C and stirred for 10 hours to introduce the sulfonyl group at the 4-position.

- Subsequently, thionyl chloride is added at 60 °C for 2 hours to convert the sulfonic acid intermediate to the sulfonyl chloride.

- After completion, the organic layer is separated, dried, and evaporated to yield the pyrazole-4-sulfonyl chloride intermediate.

Formation of 3,5-Diethyl-1-methyl-1H-pyrazole-4-sulfonamide

The final step involves the reaction of the pyrazole-4-sulfonyl chloride with an amine to form the sulfonamide:

- The sulfonyl chloride is reacted with an appropriate amine (e.g., 2-phenylethylamine or other primary amines) in dichloromethane at 25–30 °C.

- A base such as diisopropylethylamine is used to neutralize the generated HCl.

- The reaction mixture is stirred for 16 hours, monitored by thin-layer chromatography (TLC).

- After completion, the mixture is washed with cold water, dried, and purified by column chromatography to obtain the pure sulfonamide.

Optimization of Reaction Conditions and Yield Data

The choice of base, solvent, and reaction time significantly affects the yield of the methylation and sulfonamide formation steps.

| Step | Base/Condition | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation of pyrazole | Potassium tert-butoxide | THF | 16 | 78 | Best yield, nitrogen atmosphere |

| Methylation (alternative) | Sodium hydride | DMF | 12 | 55 | Less clean TLC profile |

| Sulfonylation | Chlorosulfonic acid + SOCl2 | Chloroform | 12-24 | 60-78 | Temperature 25-60 °C |

| Sulfonamide formation | Diisopropylethylamine | DCM | 16 | 70-85* | Reaction at 25-30 °C |

Analytical Characterization and Purity

The synthesized compounds are characterized by:

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Proton Nuclear Magnetic Resonance (^1H NMR)

- Carbon-13 Nuclear Magnetic Resonance (^13C NMR)

- Elemental analysis

These confirm the successful substitution and purity of the target sulfonamide derivatives.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Pentane-2,4-dione + hydrazine hydrate, MeOH, 25–35 °C | 3,5-Diethyl-1H-pyrazole | Quantitative |

| 2 | N-Methylation | Methyl iodide + potassium tert-butoxide, THF, 0–30 °C | 3,5-Diethyl-1-methyl-1H-pyrazole | 78 |

| 3 | Sulfonylation | Chlorosulfonic acid + thionyl chloride, chloroform, 0–60 °C | 3,5-Diethyl-1-methyl-pyrazole-4-sulfonyl chloride | 60-78 |

| 4 | Sulfonamide formation | Amine + diisopropylethylamine, DCM, 25–30 °C | This compound | 70-85* |

Research Findings and Notes

- The methylation step benefits from potassium tert-butoxide in THF, providing higher yields and cleaner reactions compared to sodium hydride or other bases.

- Sulfonylation requires careful temperature control to avoid side reactions; chlorosulfonic acid followed by thionyl chloride is an effective reagent combination.

- The sulfonamide formation proceeds efficiently at mild temperatures with tertiary amine bases to scavenge HCl.

- Purification by column chromatography is necessary to obtain analytically pure compounds.

- These methods have been validated in recent studies focusing on antiproliferative activity of pyrazole sulfonamide derivatives, confirming the reproducibility and scalability of the synthesis.

Análisis De Reacciones Químicas

Substitution Reactions

The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution with diverse nucleophiles, such as:

-

Amines : Phenethylamine, diethylamine, and aniline derivatives react to form substituted sulfonamides .

-

Hydroxide ions : Hydrolysis in aqueous media produces sulfonic acids.

Common Reagents :

Reaction Optimization Studies

Experimental data from highlights key findings:

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | NaH | 18 |

| Acetonitrile | NaOH | 45 |

| THF | KOH | 0 |

Key Observations :

-

Solvent Influence : DMF and acetonitrile enable substitution, while THF/Acetone fail .

-

Base Efficiency : Sodium hydride (NaH) outperforms potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) .

Electrophilic Reactivity

The pyrazole ring undergoes:

-

Alkylation : Methylation at N1 position using methyl iodide and potassium tert-butoxide in THF .

-

Sulfonation : Chlorosulfonic acid adds a sulfonyl group at position 4 .

Mechanism :

-

Alkylation : N1 is deprotonated by a strong base (e.g., NaH), enabling methyl iodide attack .

-

Sulfonation : Electrophilic attack of chlorosulfonic acid at position 4, facilitated by thionyl chloride .

Structural Characterization

Analytical Data :

Limitations and Challenges

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide, including 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide, exhibit significant antiproliferative properties against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several pyrazole derivatives, showing promising results against U937 cells with measured IC50 values indicating effective cell growth inhibition .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | XX | U937 |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | XX | U937 |

| 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide | XX | U937 |

Note: Specific IC50 values were not disclosed in the source; please refer to original studies for detailed data.

Herbicidal Activity

Compounds in the pyrazole family are also investigated for their potential as herbicides. The unique structure of this compound may confer selective herbicidal properties against certain weed species while minimizing harm to crops. Research is ongoing to explore these applications further .

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Species A | XX |

| 3,5-Dimethyl-1H-pyrazole-4-sulfonamide | Species B | XX |

Note: Specific efficacy percentages were not disclosed; refer to original studies for exact figures.

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. The typical method includes the reaction of appropriate sulfonyl chlorides with amines under controlled conditions to yield the desired product . Characterization techniques such as NMR and FTIR are employed to confirm the structure and purity of synthesized compounds.

Table 3: Synthesis Conditions for Pyrazole Derivatives

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Coupling Reaction | DCM, DIPEA at RT | XX |

| Purification | Column Chromatography | XX |

Note: Yield percentages were not specified; consult original synthesis reports for detailed results.

Case Study 1: Antiproliferative Screening

In a study examining the antiproliferative effects of various pyrazole derivatives on cancer cell lines, researchers synthesized multiple compounds including this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against U937 cells while maintaining low toxicity in normal cells .

Case Study 2: Herbicide Development

Another research effort focused on developing new herbicides based on the pyrazole scaffold. The study highlighted the potential of 3,5-diethyl derivatives in selectively targeting weed species without adversely affecting crop yields. Field trials are planned to validate laboratory findings .

Mecanismo De Acción

The mechanism of action of 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological distinctions between 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide and its analogs:

Structural and Functional Insights

Substituent Effects :

- The 3,5-diethyl groups in the target compound introduce greater steric bulk compared to smaller analogs like 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide . This bulk may enhance binding specificity but reduce solubility.

- Electron-withdrawing groups (e.g., nitro in ) or aromatic extensions (e.g., pyridine in ) modulate electronic properties and bioavailability. The target compound lacks such groups, suggesting a focus on hydrophobic interactions.

Synthetic Pathways :

- Most analogs are synthesized via sulfonyl chloride intermediates (e.g., 3,5-dimethylpyrazole sulfonyl chloride in ). The target compound likely follows a similar route, with diethyl substituents introduced during pyrazole ring formation .

- Carboxamide derivatives (e.g., ) require additional coupling steps with amines or isocyanates, contrasting with the simpler sulfonamide formation in the target compound .

Biological Activity Trends :

- Antiproliferative activity correlates with sulfonamide positioning and substituent bulk. For instance, the pyridine-sulfonamide hybrid in showed IC₅₀ values <10 μM in cancer models, while bulkier tert-butyl derivatives () exhibited enzyme inhibition.

- The target compound’s diethyl groups may enhance membrane permeability compared to dimethyl analogs, though this requires experimental validation .

Actividad Biológica

3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound possesses a sulfonamide group that enhances its solubility and reactivity. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions, often utilizing sulfonamide reagents in the presence of catalysts.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts various biochemical pathways, making it a candidate for therapeutic applications. Notably, it has been investigated as an inhibitor of the enzyme N-acyl-phosphatidylethanolamine-specific phospholipase D (NAAA), which is involved in lipid metabolism and inflammatory processes .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against various enzymes. For instance, it has shown potential as an NAAA inhibitor with an IC50 value of approximately 1.11 µM, indicating moderate potency . This inhibition can have implications for treating conditions related to inflammation and pain.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. In vitro studies have demonstrated effectiveness against certain bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Effects

Additionally, studies have indicated that this pyrazole derivative may possess anti-inflammatory properties. The inhibition of NAAA is particularly relevant in this context, as it plays a role in the inflammatory response .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the diethyl and methyl substituents on the pyrazole ring. Variations in these groups can significantly influence the compound's biological activity. For example, modifications that increase lipophilicity have been shown to enhance inhibitory effects against target enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling. A typical procedure involves reacting 3,5-diethyl-1-methylpyrazole with a sulfonyl chloride derivative in anhydrous THF, using triethylamine as a base to neutralize HCl byproducts. Reaction time and stoichiometry (e.g., 1:1 molar ratio of pyrazole to sulfonyl chloride) are critical for yield optimization. For example, describes a similar protocol where stirring under anhydrous conditions for 2–4 hours at room temperature achieves >70% yield. Exothermic reactions, as noted in , require controlled temperature (25–35°C) to prevent side reactions. Purification via recrystallization (e.g., DMF/EtOH mixtures) is recommended .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm substitution patterns. The methyl groups at positions 1 and 3,5-diethyl moieties produce distinct splitting patterns (e.g., singlet for N–CH, quartets for ethyl –CH).

- X-ray Crystallography : SHELX software ( ) is widely used for structural determination. Hydrogen-bonding networks (e.g., sulfonamide N–H⋯O interactions) can be analyzed to confirm molecular packing, as demonstrated in for related sulfonamides.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas; for example, reports HRMS data with <2 ppm error for analogous pyrazole-sulfonamides .

Q. What in vitro biological assays are appropriate for preliminary evaluation of its bioactivity?

- Methodological Answer : Antiproliferative activity can be assessed via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). highlights pyrazole-sulfonamide derivatives tested at 10–100 μM concentrations with IC values calculated using nonlinear regression. Enzyme inhibition assays (e.g., carbonic anhydrase) require UV-Vis monitoring of esterase activity at 348 nm, as sulfonamides are known inhibitors .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and experimental crystallographic data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static DFT calculations. Refinement strategies include:

- Using SHELXL’s TWIN/BASF commands ( ) to model twinning or disorder in X-ray data.

- Comparing hydrogen-bonding motifs (e.g., sulfonamide dimerization in ) with simulated Hirshfeld surfaces.

- Validating computational models via molecular dynamics (MD) simulations to account for solvent effects .

Q. What strategies optimize the compound’s selectivity in enzyme inhibition studies?

- Methodological Answer :

- Substituent Tuning : Introduce bulky groups (e.g., tert-butyl in ) to sterically block off-target binding pockets.

- pH Profiling : Adjust assay buffers (pH 6.5–7.5) to match the sulfonamide’s pKa (~10–11), ensuring optimal protonation for target engagement.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate selective vs. non-specific interactions .

Q. How do solvent polarity and proticity affect reaction outcomes in derivative synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance sulfonyl chloride reactivity by stabilizing transition states. In contrast, protic solvents (e.g., ethanol) may hydrolyze sulfonyl chlorides, reducing yields. demonstrates THF’s superiority over ethanol in achieving >80% conversion. For chalcone-derived analogs (), methanol/NaOH mixtures facilitate cyclocondensation via deprotonation-thiolate intermediates .

Q. What statistical approaches mitigate batch-to-batch variability in biological activity data?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., purity, solvent residuals) impacting IC.

- ANOVA with Tukey’s post-hoc test : Compare multiple batches (n ≥ 3) to isolate variability sources.

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) correlate chemical stability with bioactivity consistency, as in ’s stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.